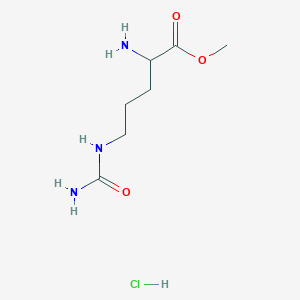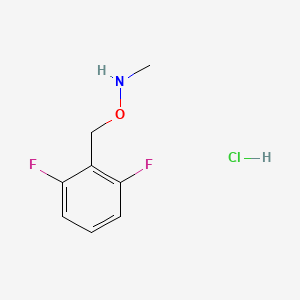
O-(2,6-Difluorobenzyl)-N-methylhydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluorophenyl)methoxyamine Hydrochloride: is a chemical compound that features a methoxy group attached to a difluorophenyl ring, with a methylamine group also present
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenyl)methoxyamine Hydrochloride typically involves the following steps:
Formation of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction where a suitable methoxy donor reacts with a difluorophenyl precursor.
Introduction of the Methylamine Group: The methylamine group can be added through a reductive amination process, where a difluorophenylmethoxy intermediate reacts with formaldehyde and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2,6-Difluorophenyl)methoxyamine Hydrochloride would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluorophenyl ring, potentially leading to the formation of partially or fully reduced aromatic systems.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or methylamine can be employed under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced aromatic systems.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Difluorophenyl)methoxyamine Hydrochloride: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which 2,6-Difluorophenyl)methoxyamine Hydrochloride exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoroaniline: Lacks the methoxy group, leading to different reactivity and applications.
2,6-Difluorobenzylamine: Similar structure but without the methoxy group, affecting its chemical properties.
2,6-Difluorophenol: Contains a hydroxyl group instead of a methoxy group, resulting in different chemical behavior.
Uniqueness
- The presence of both methoxy and methylamine groups in 2,6-Difluorophenyl)methoxyamine Hydrochloride provides unique reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H10ClF2NO |
|---|---|
Molekulargewicht |
209.62 g/mol |
IUPAC-Name |
N-[(2,6-difluorophenyl)methoxy]methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-11-12-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
InChI-Schlüssel |
GYLCICVXENMKTH-UHFFFAOYSA-N |
Kanonische SMILES |
CNOCC1=C(C=CC=C1F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


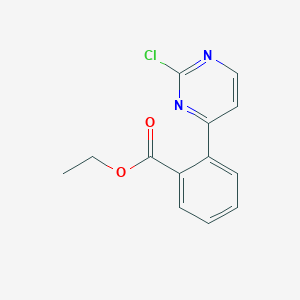
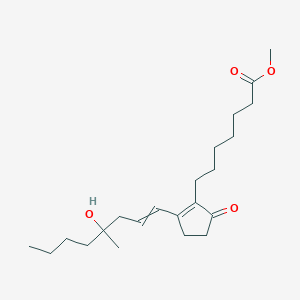

![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
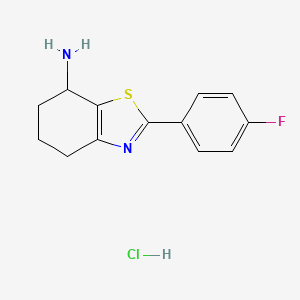
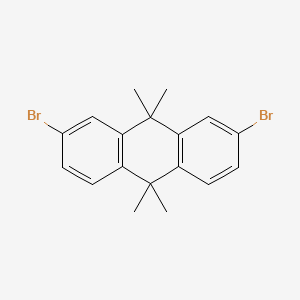
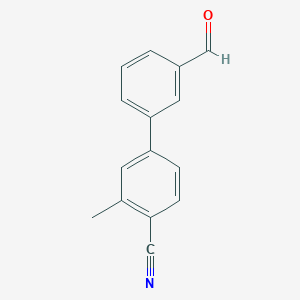

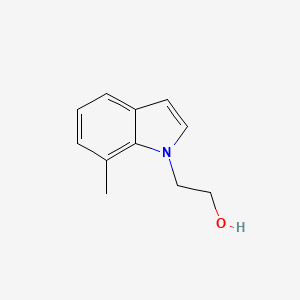
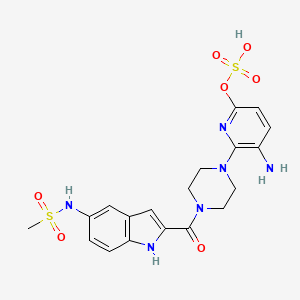
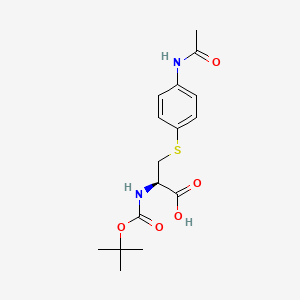

![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
